molecular formula C13H11N3O2 B12001226 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine

3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine

Cat. No.: B12001226
M. Wt: 241.24 g/mol
InChI Key: OBVBBNKEUHZZLJ-UHFFFAOYSA-N
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Description

3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a benzoyl hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine typically involves the reaction of pyridine-3-carboxylic acid hydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Benzoyl pyridine oxides

    Reduction: Benzyl alcohol derivatives

    Substitution: Halogenated pyridine derivatives

Scientific Research Applications

3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazine moiety.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects. Additionally, the benzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • Pyridine-3-carboxylic acid hydrazide
  • Benzoyl hydrazine
  • 3-Benzoylpyridine

Comparison: 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine is unique due to the presence of both a benzoyl and a hydrazine group attached to the pyridine ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs

Biological Activity

3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine is a compound featuring a pyridine ring substituted with a hydrazinocarbonyl and a benzoyl group. This structure suggests potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of this compound based on existing literature, synthesizing findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

This structure comprises a pyridine ring with additional functional groups that may contribute to its biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often evaluated using assays such as MTT, which measures cell viability.

  • Case Study : A related study synthesized urea and carbohydrazide derivatives containing pyridine rings and assessed their cytotoxicity against multiple cancer cell lines, including MCF7 and HeLa. Some derivatives showed promising results with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The antimicrobial potential of hydrazone derivatives, including those with pyridine moieties, has been widely documented. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study on similar compounds demonstrated good antibacterial properties, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the hydrazinocarbonyl group is believed to enhance this activity.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, and compounds that can modulate inflammatory responses are of significant interest. Pyridine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines.

  • Experimental Evidence : In vitro studies have shown that certain pyridine derivatives can reduce the expression of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against various cancer cell lines
AntimicrobialMICs between 1-16 µg/mL against bacterial strains
Anti-inflammatoryReduction in pro-inflammatory cytokines

The biological activities of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Many hydrazone derivatives activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Inhibition of Enzymatic Activity : Antimicrobial effects may result from the inhibition of key enzymes necessary for bacterial survival.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N'-benzoylpyridine-3-carbohydrazide

InChI

InChI=1S/C13H11N3O2/c17-12(10-5-2-1-3-6-10)15-16-13(18)11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18)

InChI Key

OBVBBNKEUHZZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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